High Paralogue Selectivity: Pimitespib Spares GRP94 and TRAP1, Unlike Pan-HSP90 Inhibitors
Pimitespib exhibits a high degree of selectivity for cytosolic HSP90α and HSP90β while demonstrating negligible binding to the endoplasmic reticulum paralog GRP94 and the mitochondrial paralog TRAP1. In contrast, many other HSP90 inhibitors, such as the first-generation compound 17-AAG and the second-generation compound luminespib (AUY922), are known to inhibit these off-target paralogs, which is associated with dose-limiting ocular toxicities in the clinic . This selectivity is a defining characteristic of pimitespib's mechanism of action and is not a class-wide feature.
| Evidence Dimension | Binding Affinity (Ki) to HSP90 Paralogs |
|---|---|
| Target Compound Data | HSP90α: 34.7 nM; HSP90β: 21.3 nM; GRP94: >50,000 nM; TRAP1: >50,000 nM |
| Comparator Or Baseline | Baseline for off-target binding (GRP94/TRAP1) is often significantly lower for non-selective inhibitors. For example, luminespib (AUY922) inhibits GRP94 and TRAP-1, though with weaker affinity than for HSP90α/β . |
| Quantified Difference | Selectivity Ratio (Ki for GRP94 / Ki for HSP90β) > 2,300-fold |
| Conditions | In vitro cell-free assay using geldanamycin-FITC binding competition. |
Why This Matters
This pronounced selectivity predicts a significantly reduced risk of the dose-limiting retinal toxicity that has caused the clinical failure of many pan-HSP90 inhibitors, making pimitespib the preferred choice for in vivo studies and clinical development where a wider therapeutic window is required.
